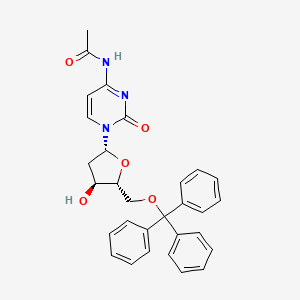
N4-Acetyl-2'-deoxy-5'-O-tritylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine is a nucleoside analog known for its significant antitumor activity. This compound is particularly effective against mammary, ovarian, and pulmonary malignancies due to its ability to hinder DNA synthesis and disrupt the mitotic cycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-deoxy-5’-O-tritylcytidine typically involves the protection of the hydroxyl groups of 2’-deoxycytidine followed by acetylation and tritylation. The reaction conditions often include the use of acetic anhydride for acetylation and trityl chloride for tritylation, under basic conditions to facilitate the reactions.
Industrial Production Methods
Industrial production methods for N4-Acetyl-2’-deoxy-5’-O-tritylcytidine are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the nucleoside analog, potentially affecting its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Common in nucleoside chemistry, substitution reactions can introduce various functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic substitution with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution can introduce various alkyl or acyl groups .
Wissenschaftliche Forschungsanwendungen
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and its effects on cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of mammary, ovarian, and pulmonary cancers.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of N4-Acetyl-2’-deoxy-5’-O-tritylcytidine involves the inhibition of DNA synthesis. This compound interferes with the replication process, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerase and other enzymes involved in DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4-Acetyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Another nucleoside analog with broad antitumor activity, targeting indolent lymphoid malignancies.
N4-Acetyl-2’-deoxycytidine: Similar in structure but lacks the trityl group, affecting its solubility and biological activity.
Uniqueness
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine is unique due to its trityl protection, which enhances its stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex nucleoside analogs.
Eigenschaften
Molekularformel |
C30H29N3O5 |
|---|---|
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C30H29N3O5/c1-21(34)31-27-17-18-33(29(36)32-27)28-19-25(35)26(38-28)20-37-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-18,25-26,28,35H,19-20H2,1H3,(H,31,32,34,36)/t25-,26+,28+/m0/s1 |
InChI-Schlüssel |
YYTNNFUBCUIYQT-ZRRKCSAHSA-N |
Isomerische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Kanonische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14121161.png)
![3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14121163.png)

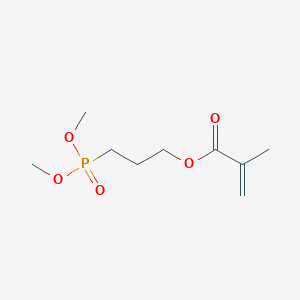
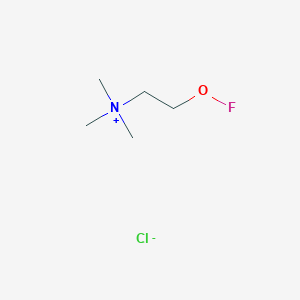

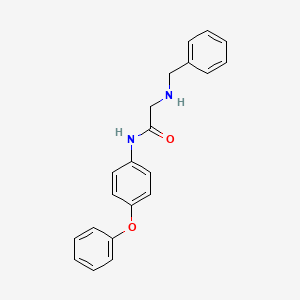

![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121202.png)
![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)

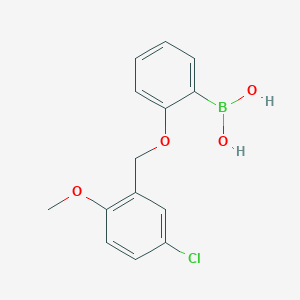
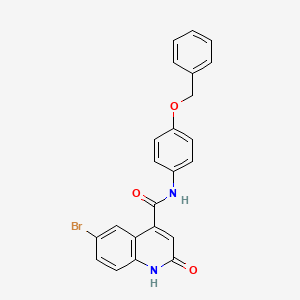
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)
